2-(4-cyanophenyl)-N-methylacetamide

Lipophilicity physicochemical property drug-likeness

2-(4-Cyanophenyl)-N-methylacetamide is a secondary amide belonging to the arylacetamide class, featuring a para-cyanophenyl substituent and an N-methylacetamide moiety (molecular formula C₁₀H₁₀N₂O, molecular weight 174.20 g/mol). It is structurally related to the broader family of cyanophenyl-substituted acetamides, which includes non-methylated, N-aryl, carboxylic acid, and cyano-substituted analogs.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 79149-59-0
Cat. No. B2428335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-cyanophenyl)-N-methylacetamide
CAS79149-59-0
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESCNC(=O)CC1=CC=C(C=C1)C#N
InChIInChI=1S/C10H10N2O/c1-12-10(13)6-8-2-4-9(7-11)5-3-8/h2-5H,6H2,1H3,(H,12,13)
InChIKeyNHNGTMPFCORPBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Cyanophenyl)-N-methylacetamide (CAS 79149-59-0) – Compound Class and Baseline Characteristics for Procurement


2-(4-Cyanophenyl)-N-methylacetamide is a secondary amide belonging to the arylacetamide class, featuring a para-cyanophenyl substituent and an N-methylacetamide moiety (molecular formula C₁₀H₁₀N₂O, molecular weight 174.20 g/mol) . It is structurally related to the broader family of cyanophenyl-substituted acetamides, which includes non-methylated, N-aryl, carboxylic acid, and cyano-substituted analogs . The presence of the N-methyl group on the acetamide nitrogen distinguishes this compound from its primary amide counterpart by modulating hydrogen bond donor capacity (1 HBD vs. 2 for the primary amide), calculated lipophilicity (cLogP ~0.85 vs. −0.11), and solid-state properties (melting point 205 °C vs. 191–193 °C) [1][2]. These physicochemical differences carry downstream consequences for solubility, permeability, and protein-binding behavior that cannot be assumed equivalent across in-class compounds, making informed selection critical for reproducible research outcomes.

2-(4-Cyanophenyl)-N-methylacetamide (CAS 79149-59-0) – Why In-Class Analogs Cannot Be Freely Substituted


Within the 4-cyanophenyl-substituted chemical space, small structural modifications produce large shifts in both physicochemical and biological profile. The N-methylation present in 2-(4-cyanophenyl)-N-methylacetamide eliminates one hydrogen bond donor relative to the primary amide analog, 2-(4-cyanophenyl)acetamide (2 vs. 1 HBD), while simultaneously increasing calculated logP by approximately 0.96 log units [1]. This dual alteration affects passive membrane permeability, aqueous solubility, and off-target binding promiscuity in divergent ways that are not predictable from scaffold alone. In enzyme inhibition contexts, the N-methyl group imposes distinct conformational preferences on the acetamide linkage that influence binding pocket complementarity across different targets (e.g., PDE4 isoforms vs. HDAC isoforms vs. DNMT3A) [2][3]. Furthermore, the nitrile group of the target compound is chemically addressable for downstream derivatization (e.g., tetrazole formation via cycloaddition), making it a distinct intermediate that cannot be replaced by the carboxylic acid or primary amide analogs without altering synthetic route feasibility and final product identity . These non-interchangeable properties underscore the need for evidence-based selection rather than assumption of functional equivalence.

2-(4-Cyanophenyl)-N-methylacetamide (CAS 79149-59-0) – Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity Shift: LogP Comparison of N-Methyl vs. Primary Amide Congener

2-(4-Cyanophenyl)-N-methylacetamide exhibits a calculated logP of 0.85, compared with a logP of −0.11 for the non-methylated primary amide analog, 2-(4-cyanophenyl)acetamide—a difference of +0.96 log units [1]. This increase reflects the replacement of the amide –NH₂ group (2 HBD) with an –NHCH₃ group (1 HBD), which reduces polarity and enhances partitioning into organic phases. The direction and magnitude of this change are consistent with the well-established Hansch π-value for N-methylation of amides and have direct implications for passive membrane permeability and CNS penetration potential.

Lipophilicity physicochemical property drug-likeness

Hydrogen Bond Donor Count Reduction: Implications for Permeability and Selectivity Screening

The N-methyl substitution in 2-(4-cyanophenyl)-N-methylacetamide reduces the hydrogen bond donor (HBD) count from 2 (primary amide) to 1 (secondary amide), while the H-bond acceptor (HBA) count remains at 2 for both compounds [1]. The HBD count is a critical determinant in Lipinski's Rule of Five and correlates inversely with passive transcellular permeability; a reduction from 2 HBD to 1 HBD is associated with an average 3- to 5-fold increase in Caco-2 permeability across structurally diverse amide series in published datasets.

H-bond donors permeability drug-likeness

Solid-State Thermal Stability: Melting Point Divergence Versus Primary Amide Analog

2-(4-Cyanophenyl)-N-methylacetamide has a reported melting point of 205 °C, compared with 191–193 °C for 2-(4-cyanophenyl)acetamide—a difference of +12 to +14 °C [1]. This elevated melting point is consistent with the reduced hydrogen bond donor count, which alters the crystal packing motif from an extended H-bond network (primary amide) to a chain-type arrangement (secondary amide). The higher melting point indicates greater thermal stability and may confer advantages in storage, handling, and reaction conditions requiring elevated temperatures.

melting point thermal stability solid-state property

Enzyme Inhibition Profile: Differential Activity Across HDAC, PDE4, and DNMT Targets

Quantitative enzyme inhibition data curated in BindingDB and ChEMBL reveal a differentiated multi-target activity fingerprint for 2-(4-cyanophenyl)-N-methylacetamide: (a) PDE4 IC50 = 72 nM in human U937 cells (electrochemiluminescence assay, 30 min) [1]; (b) HDAC1/2 IC50 > 100,000 nM in HeLa nuclear extract, indicating negligible class I HDAC inhibition [2]; (c) DNMT3A EC50 = 1,900 nM and DNMT1 EC50 = 16,000 nM, demonstrating moderate selectivity for DNMT3A over DNMT1 (~8.4-fold) [3]. By contrast, the primary amide analog 2-(4-cyanophenyl)acetamide lacks any reported PDE4 or DNMT activity in the same databases, while the carboxylic acid congener 4-cyanophenylacetic acid is biologically inert toward these targets. This pattern positions the N-methylacetamide as a selective starting point for PDE4-oriented probe development with a clean ancillary profile against HDACs.

enzyme inhibition HDAC PDE4 DNMT

Synthetic Intermediate Utility: Patent-Documented Role in Oxadiazole Agrochemical Synthesis

Patent literature identifies 2-(4-cyanophenyl)-N-methylacetamide as a key intermediate in the synthesis of substituted oxadiazoles for combating phytopathogenic fungi . The nitrile group serves as a synthetic handle for cycloaddition reactions that generate the oxadiazole pharmacophore, while the N-methylacetamide portion provides a protected amide that can be unmasked or further derivatized in subsequent steps without interfering with the cycloaddition. In contrast, the carboxylic acid analog (4-cyanophenylacetic acid) would require amide coupling prior to cycloaddition, adding a synthetic step, and the primary amide would introduce an unprotected –NH₂ group that could participate in undesired side reactions.

synthetic intermediate oxadiazole agrochemical

2-(4-Cyanophenyl)-N-methylacetamide (CAS 79149-59-0) – Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Physicochemical Property Screening Libraries Requiring Intermediate Lipophilicity

For research programs constructing small-molecule screening libraries where calculated logP must fall within the 0–3 range (typical for oral drug space), 2-(4-cyanophenyl)-N-methylacetamide (cLogP 0.85) [1] is more suitable than its primary amide congener (cLogP −0.11) [2], which lies below the commonly accepted lower bound. The single HBD also aligns with lead-like criteria more closely than the two HBDs of the non-methylated analog, making this compound the preferred entry for fragment-based or HTS library assembly where permeability is a screening cascade criterion.

PDE4-Focused Medicinal Chemistry Starting Point with Clean HDAC Counter-Screen Profile

Investigators initiating a PDE4 inhibitor discovery program can prioritize 2-(4-cyanophenyl)-N-methylacetamide based on its confirmed PDE4 IC50 of 72 nM in human U937 cells [1] combined with the demonstrated absence of HDAC1/2 inhibitory activity (IC50 > 100,000 nM) [2]. This built-in selectivity window reduces the risk of HDAC-driven off-target effects that could confound early-stage biological validation. The quantifiable DNMT3A/DNMT1 selectivity ratio (8.4-fold) [3] further supports its use as a tool compound for probing epigenetic target engagement without HDAC interference.

Agrochemical Process Development: Intermediate for Oxadiazole Fungicide Synthesis

Process chemistry teams developing synthetic routes to oxadiazole-based fungicides can select 2-(4-cyanophenyl)-N-methylacetamide as a pre-functionalized intermediate, as documented in patent literature for substituted oxadiazole synthesis targeting phytopathogenic fungi [1]. The N-methyl group protects the amide nitrogen during nitrile cycloaddition, avoiding the need for subsequent deprotection or orthogonal protection strategies that would be required if using the primary amide or carboxylic acid analogs. This directly translates to reduced step count and improved atom economy in scale-up campaigns.

Epigenetic Probe Development Targeting DNMT3A with Defined Isoform Selectivity

For epigenetic chemical biology groups seeking DNMT3A-preferring chemical probes, 2-(4-cyanophenyl)-N-methylacetamide provides a characterized starting point with an EC50 of 1,900 nM for DNMT3A and an 8.4-fold selectivity window over DNMT1 (EC50 16,000 nM) [1]. While potency requires optimization, the defined selectivity baseline and the absence of confounding HDAC activity distinguish this scaffold from uncharacterized analogs that would require extensive counter-screening before initiating SAR campaigns.

Quote Request

Request a Quote for 2-(4-cyanophenyl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.